molecular formula C15H24O3 B12516968 2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol CAS No. 685888-20-4

2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol

Cat. No.: B12516968
CAS No.: 685888-20-4
M. Wt: 252.35 g/mol
InChI Key: JDDBOUJEOMZOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol is an organic compound with the molecular formula C15H24O3. It is a derivative of phenoxyethanol, where the phenyl ring is substituted with a hexyloxy group and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol typically involves the reaction of 2-methyl-4-(hexyloxy)phenol with ethylene oxide. The reaction is carried out under basic conditions, often using a strong base like sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-[4-(Hexyloxy)-2-methylphenoxy]acetaldehyde or 2-[4-(Hexyloxy)-2-methylphenoxy]acetone.

    Reduction: Formation of 2-[4-(Hexyloxy)-2-methylphenoxy]ethane.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the formulation of coatings, adhesives, and sealants due to its chemical stability and compatibility with other materials.

Mechanism of Action

The mechanism of action of 2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol involves its interaction with cellular membranes. The hexyloxy group enhances the lipophilicity of the compound, allowing it to integrate into lipid bilayers. This integration can disrupt membrane integrity, leading to cell lysis in microbial cells. Additionally, the compound can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Hexyloxy)ethanol: A glycol ether with similar structural features but lacks the phenoxy group.

    Phenoxyethanol: A simpler analog without the hexyloxy and methyl substitutions.

    2-[4-(Methoxy)-2-methylphenoxy]ethan-1-ol: Similar structure but with a methoxy group instead of a hexyloxy group.

Uniqueness

2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol is unique due to the presence of both the hexyloxy and methyl groups on the phenoxy ring. These substitutions enhance its lipophilicity and chemical stability, making it more effective in applications requiring membrane interaction and chemical resistance.

Properties

CAS No.

685888-20-4

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

2-(4-hexoxy-2-methylphenoxy)ethanol

InChI

InChI=1S/C15H24O3/c1-3-4-5-6-10-17-14-7-8-15(13(2)12-14)18-11-9-16/h7-8,12,16H,3-6,9-11H2,1-2H3

InChI Key

JDDBOUJEOMZOPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1)OCCO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.